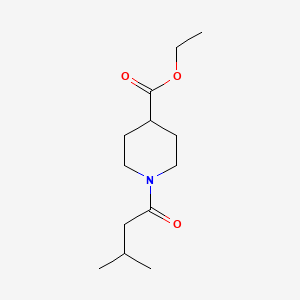

ethyl 1-(3-methylbutanoyl)-4-piperidinecarboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “ethyl 1-(3-methylbutanoyl)-4-piperidinecarboxylate” is an ester derived from 3-methylbutanoic acid (also known as isovaleric acid) and a piperidine derivative . Isovaleric acid is a branched-chain alkyl carboxylic acid with an unpleasant odor . Piperidine is a heterocyclic organic compound that consists of a six-membered ring containing five methylene bridges and one amine bridge .

Synthesis Analysis

While the specific synthesis pathway for “ethyl 1-(3-methylbutanoyl)-4-piperidinecarboxylate” is not available, the general approach to synthesizing similar compounds often involves the reaction of an acyl chloride with an amine . For instance, the reaction between acyl chlorides and amines typically follows a nucleophilic addition/elimination mechanism .Molecular Structure Analysis

The molecular structure of “ethyl 1-(3-methylbutanoyl)-4-piperidinecarboxylate” would likely include an ester functional group, which is derived from the carboxylic acid and an alcohol, and a piperidine ring . The 3-methylbutanoyl component would contribute a branched alkyl group to the structure .Chemical Reactions Analysis

Reactions involving compounds like “ethyl 1-(3-methylbutanoyl)-4-piperidinecarboxylate” would likely depend on the reactivity of the ester and piperidine functional groups. For instance, esters can undergo hydrolysis, aminolysis, and reduction reactions . Piperidines, being a type of secondary amine, can participate in reactions such as alkylation, acylation, and the formation of enamines .Physical And Chemical Properties Analysis

The physical and chemical properties of “ethyl 1-(3-methylbutanoyl)-4-piperidinecarboxylate” would depend on its molecular structure. For instance, 3-methylbutanol, a related compound, has a density of 0.809 g/mL at 25 °C, a boiling point of 131-132 °C, and is slightly soluble in water .科学的研究の応用

Organic Synthesis and Catalysis

A significant application of related compounds involves organic synthesis and catalysis, exemplified by the development of phosphine-catalyzed annulations. Zhu et al. (2003) demonstrated that ethyl 2-methyl-2,3-butadienoate can undergo [4 + 2] annulation with N-tosylimines in the presence of an organic phosphine catalyst, leading to ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with high regioselectivity and diastereoselectivities (Zhu, Lan, & Kwon, 2003). This methodology could be adapted for the synthesis and functionalization of "ethyl 1-(3-methylbutanoyl)-4-piperidinecarboxylate," leveraging the compound's structural features for diverse synthetic applications.

Pharmacological Applications

Compounds structurally related to "ethyl 1-(3-methylbutanoyl)-4-piperidinecarboxylate" have been explored for their pharmacological potential. For example, Hayashi et al. (1998) studied GPIIb/IIIa integrin antagonists, identifying compounds with significant antithrombotic potential (Hayashi et al., 1998). Although "ethyl 1-(3-methylbutanoyl)-4-piperidinecarboxylate" itself was not specifically mentioned, the structural motifs and synthetic strategies discussed could inform its evaluation as a pharmacological agent or a precursor in drug development.

Materials Science

In materials science, related piperidine derivatives have been investigated for their applications in energy storage. Kim et al. (2013) explored the use of ethyl 1-methyl piperidinium bis(trifluoromethanesulfonyl)imide as a co-solvent in Li-ion batteries, highlighting its potential to improve conductivity and battery performance (Kim, Cho, & Shin, 2013). This suggests that "ethyl 1-(3-methylbutanoyl)-4-piperidinecarboxylate" could be explored for similar applications, given its related chemical structure and potential for functionalization.

特性

IUPAC Name |

ethyl 1-(3-methylbutanoyl)piperidine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO3/c1-4-17-13(16)11-5-7-14(8-6-11)12(15)9-10(2)3/h10-11H,4-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHMXIRVZMGWCLY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)C(=O)CC(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(1-benzyl-1H-imidazol-2-yl)methyl]-8-fluoro-N-methyl-2-quinolinecarboxamide](/img/structure/B5568722.png)

![1-[3-(2-ethyl-1H-imidazol-1-yl)propanoyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5568730.png)

![(1S*,5R*)-3-[(2-butyl-1H-imidazol-4-yl)methyl]-6-(2-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5568731.png)

![4-{(4-chlorophenyl)[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]methyl}morpholine](/img/structure/B5568766.png)

![N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-4-methylbenzamide](/img/structure/B5568782.png)

![1-[(dimethylamino)sulfonyl]-N-[3-(4-ethoxyphenyl)propyl]-3-piperidinecarboxamide](/img/structure/B5568799.png)

![2-benzyl-N-methyl-N-[2-(5-methyl-1,2,4-oxadiazol-3-yl)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B5568802.png)

![3-{4-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]-1-piperazinyl}-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5568806.png)

![N-{[3-(3-chlorophenyl)-5-isoxazolyl]methyl}-3-isopropyl-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5568811.png)